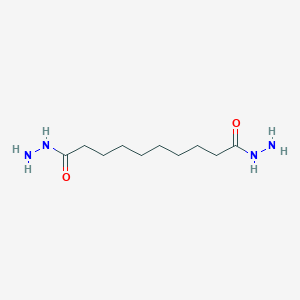

Sebacic dihydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Sebacic Dihydrazide

Conventional Synthetic Routes

Conventional methods for synthesizing sebacic dihydrazide are foundational and widely practiced. They typically involve direct reactions with sebacic acid or the transformation of its ester derivatives.

A common and established method for preparing this compound involves a two-step process starting from sebacic acid. evitachem.comresearchgate.net The first step is the conversion of sebacic acid to its more reactive acid chloride derivative, sebacoyl chloride, by reacting it with thionyl chloride. evitachem.comsmolecule.com This is typically achieved by refluxing a mixture of sebacic acid and thionyl chloride. evitachem.comresearchgate.net

Following the formation of sebacoyl chloride, the reaction mixture is cooled, and hydrazine (B178648) hydrate (B1144303) is introduced. evitachem.comderpharmachemica.com This leads to the formation of this compound. The final product is often purified by crystallization from a solvent such as aqueous ethanol. evitachem.com Basification with a dilute ammonium (B1175870) hydroxide (B78521) solution may be used to afford the free base product. derpharmachemica.com One study reported achieving a yield of 80% with a melting point of 214°C for the final crystallized product. derpharmachemica.com

Table 1: Synthesis of this compound via Thionyl Chloride Route

| Step | Reactants | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Sebacic Acid (0.01 mole) | Thionyl Chloride (0.02 mole), Reflux for 20 min | Sebacoyl Chloride (intermediate) | - | derpharmachemica.com |

An alternative conventional route is the hydrazinolysis of dicarboxylic acid esters, such as dimethyl sebacate (B1225510). chembk.comatamanchemicals.com In this method, dimethyl sebacate is reacted directly with hydrazine hydrate to produce this compound. chembk.com This process is a direct conversion that leverages the nucleophilic nature of hydrazine to displace the methoxy (B1213986) groups of the ester, forming the more stable dihydrazide structure. This method is noted as a pathway for producing precursors for other chemical syntheses, such as the creation of isocyanates for thermoplastic polyurethanes. atamanchemicals.com

Table 2: Hydrazinolysis of Dimethyl Sebacate

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This compound can be synthesized via hydrazide conjugation reactions. The structure of this compound, with its two terminal hydrazide functional groups (-CONHNH2), allows it to participate in various conjugation reactions. smolecule.com These reactions are particularly useful in polymer chemistry and bioconjugation. For example, this compound can be used to covalently link biomolecules to other surfaces or carriers. smolecule.com The hydrazide groups are reactive towards aldehydes and ketones, forming stable hydrazone linkages. smolecule.com This reactivity is fundamental to its role as a cross-linking agent, where it connects polymer chains, and in building more complex molecules. smolecule.comatamankimya.com The condensation of dihydrazides, like this compound, with other molecules is a key step in forming larger, functional structures. chemrxiv.org

Hydrazinolysis of Dicarboxylic Acid Esters

Advanced Synthesis Strategies for Derivatives

Building upon the core structure of this compound, advanced synthetic strategies are employed to create a variety of derivatives with specialized properties. These methods often focus on efficiency, such as one-pot reactions, or targeted chemical modifications.

This compound serves as a valuable precursor for the synthesis of complex heterocyclic compounds. One-pot synthesis strategies, which involve multiple reaction steps in a single reactor, are efficient methods for creating these derivatives. rsc.orgajol.info

A specific application involves the synthesis of 1,8-bis-(3-mercapto-4-amino- evitachem.comCurrent time information in Bangalore, IN.-triazol-5-yl)-octane. researchgate.netderpharmachemica.com This process starts with this compound, which is reacted with carbon disulfide and potassium hydroxide. The subsequent addition of hydrazine hydrate leads to the formation of the desired bis-triazole compound. derpharmachemica.com This intermediate can then be used to synthesize even more complex structures, such as 1,8-bis-[5,6-diaryl- evitachem.comsmolecule.comCurrent time information in Bangalore, IN.-thiadiazino-(3,4-c)- evitachem.comCurrent time information in Bangalore, IN.-triazol-5-yl]-octanes, by reacting it with substituted benzoins. researchgate.netderpharmachemica.com These multi-step sequences highlight the utility of this compound as a scaffold for building large, nitrogen-containing heterocyclic systems. researchgate.net

Table 3: Synthesis of a Bis-Triazole Derivative from this compound

| Starting Material (0.01 mole) | Reagents | Product | Reference |

|---|

Derivatives of this compound can be created through a targeted two-step process involving acylation and amination. e3s-conferences.org This strategy has been successfully used to synthesize N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED). e3s-conferences.orge3s-conferences.org This compound is one of several hydrocinnamic acid derivatives synthesized via two liquid-phase reactions. e3s-conferences.org

The synthesis of HASED and similar derivatives was optimized through orthogonal experiments, achieving a maximum yield of 43.5% for HASED. e3s-conferences.orge3s-conferences.org This two-step approach allows for the precise addition of hydrocinnamic acid moieties to the this compound backbone, yielding a new molecule with distinct properties. e3s-conferences.orgresearchgate.net

Table 4: Synthesis of Hydrocinnamic Acid Derivatives

| Derivative Name | Abbreviation | Synthesis Method | Maximum Yield | Reference |

|---|---|---|---|---|

| N, N'-sebacic bis(hydrocinnamic acid) dihydrazide | HASED | Two-step acylation and amination | 43.5% | e3s-conferences.orge3s-conferences.org |

| N, N'-succinic bis(hydrocinnamic acid) dihydrazide | HASUD | Two-step acylation and amination | 33.3% | e3s-conferences.org |

| N, N'-adipic bis(hydrocinnamic acid) dihydrazide | HAADD | Two-step acylation and amination | 43.2% | e3s-conferences.org |

Oxidative Coupling Polymerization Involving Dihydrazide Monomers

Oxidative coupling polymerization is a significant method for synthesizing polyhydrazides from dihydrazide monomers. This technique involves the oxidation of the hydrazide groups, leading to the formation of N,N'-diacylhydrazine linkages and the subsequent creation of a polymer chain. This approach is noted for its straightforward procedure and the ability to produce high-performance polymers that can be designed to be oxidatively degradable.

The polymerization of dihydrazide monomers, including this compound, can be effectively achieved through partial oxidative coupling reactions. mdpi.com This method stands as an alternative to the more conventional acylation of acid halides. mdpi.com The general principle involves the selective oxidation of the terminal hydrazide (-NHNH2) groups of the dihydrazide monomer, which couple to form the polymer.

A variety of oxidizing agents have been successfully employed for this type of polymerization. These include agents like Oxone® (a triple salt of 2KHSO₅·K₂SO₄·KHSO₄), diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), and iodosobenzene. mdpi.comgoogle.com The choice of oxidant can influence the reaction and the properties of the resulting polymer. For instance, using Oxone® as the oxidant has been reported to yield a white polymer, whereas diacetoxyiodobenzene may result in a colored polymer, suggesting potential side reactions. mdpi.com

The reaction is typically carried out in a solvent system that can dissolve the dihydrazide monomer. A mixture of an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), along with water and acetonitrile, has been found to be effective. mdpi.comgoogle.comresearchgate.net The polymerization is generally conducted at ambient temperatures, for instance, at 25°C, over a period of several hours. google.com

Following the polymerization reaction, the resulting polyhydrazide is typically precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then collected, washed, and dried to yield the final polymer product. mdpi.com

A notable example of this method is the oxidative polymerization of sebacic acid dihydrazide. Research has demonstrated that this reaction, when carried out under specific conditions, can achieve a high yield. In one study, the oxidative polymerization of sebacic acid dihydrazide resulted in a poly(diacylhydrazine) with a yield of 78%. google.com This was achieved by reacting sebacic acid dihydrazide with an oxidizing agent composed of a double salt of potassium hydrogen persulfate, potassium hydrogen sulfate (B86663), and potassium sulfate in a mixed solvent system. google.com

The resulting poly(diacylhydrazines) are often soluble in aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and DMAc, while being insoluble in water and common organic solvents such as tetrahydrofuran (B95107) (THF) and chloroform. mdpi.com Characterization of these polymers typically involves techniques such as ¹H NMR spectroscopy to confirm the formation of the diacylhydrazine linkage and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. mdpi.com It has been observed that polymers synthesized through this method can exhibit a polymodal molecular weight distribution and a large polydispersity index. mdpi.com

| Monomer | Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Sebacic acid dihydrazide | Potassium hydrogen persulfate, potassium hydrogen sulfate, and potassium sulfate double salt | Water, acetonitrile, and N-methyl-2-pyrrolidone | 25 | 24 | 78 |

Table 1: Reaction conditions and yield for the oxidative coupling polymerization of sebacic acid dihydrazide. google.com

This synthesis methodology provides a versatile route to producing polyhydrazides with tailored properties. The potential for high yields and the use of relatively simple reaction conditions make oxidative coupling polymerization an attractive option for the synthesis of polymers from this compound and other dihydrazide monomers.

Chemical Reactivity and Reaction Mechanisms of Sebacic Dihydrazide

Condensation Reactions

Condensation reactions involving sebacic dihydrazide are fundamental to its application in polymer synthesis and modification. These reactions typically involve the nucleophilic nitrogen atoms of the hydrazide group attacking an electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form hydrazones. smolecule.comevitachem.com Hydrazones are a class of organic compounds containing a carbon-nitrogen double bond (>C=N-NH-), which are also classified as Schiff bases. The reaction mechanism proceeds via a two-step process:

Nucleophilic Attack: The terminal primary amine (-NH₂) of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine. numberanalytics.com

Dehydration: The carbinolamine intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. numberanalytics.com This step is often the rate-determining step and can be catalyzed by acid. numberanalytics.com

Given its two hydrazide groups, one molecule of this compound can react with two molecules of a monocarbonyl compound. If reacted with a dicarbonyl compound, polymerization can occur. This reactivity is harnessed to create polymers and crosslinked networks. google.com

The difunctional nature of this compound enables its use in the synthesis of large-ring macrocycles through [1+1] condensation reactions with suitable diketones. smolecule.comevitachem.com In this process, one molecule of this compound reacts with one molecule of a dicarbonyl compound under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Research has demonstrated the synthesis of a 29-membered macrolide through the [1+1] condensation of this compound with α,ω-dimethylketone. researchgate.net Similarly, macrocyclic hydrazone Schiff bases have been formed by reacting this compound with terephthaldehyde. unimas.my These reactions showcase the utility of this compound as a building block in supramolecular chemistry.

| Dihydrazide Reactant | Diketone/Dialdehyde Reactant | Resulting Macrocycle Type | Reference |

|---|---|---|---|

| This compound | α,ω-dimethylketone | 29-membered macrolide | researchgate.net |

| This compound | Terephthaldehyde | Macrocyclic Hydrazone Schiff Base | unimas.my |

This compound can act as a crosslinking agent for polymers that have been functionalized to contain pendant aldehyde groups. The reaction mechanism is the same as hydrazone formation, where the hydrazide groups of SDH react with the aldehyde groups on the polymer chains to form stable hydrazone linkages, which are a type of Schiff base. nih.govscilit.com

This crosslinking method is particularly useful in hydrogel formation. nih.gov The process involves the nucleophilic attack of the dihydrazide's amine groups on the polymer's electrophilic aldehyde carbons. nih.gov Because each this compound molecule has two reactive ends, it can bridge two different polymer chains or two different points on the same chain, leading to the formation of a three-dimensional network structure. google.com

Macrocycle Formation via [1+1] Condensation with Diketones

Crosslinking Mechanisms in Polymeric Systems

This compound is widely employed as a curing agent and chain extender in various thermoset resin systems, most notably epoxy resins and polyurethanes. ac-catalysts.com Its effectiveness stems from the high reactivity of its terminal amine hydrogens.

This compound serves as a latent curing agent for epoxy resins, meaning it requires heat to initiate the curing reaction. mdpi.com The curing mechanism is a nucleophilic ring-opening reaction. Each of the two hydrazide groups in this compound contains two active primary hydrogens, making the molecule tetrafunctional in reactions with epoxides. ac-catalysts.comgoogle.comadhesivesmag.com

The reaction proceeds as follows:

Upon heating, the this compound melts and becomes soluble in the epoxy resin. ac-catalysts.commdpi.com

The nucleophilic primary amine nitrogen attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

The newly formed secondary amine also contains an active hydrogen and can subsequently react with another epoxy group.

This process continues until all four active hydrogens on the this compound molecule have reacted, creating a highly crosslinked, thermoset polymer network. ac-catalysts.comadhesivesmag.com

The stoichiometric ratio is typically one dihydrazide molecule for every four epoxy groups (a 1/4 mole ratio). ac-catalysts.comadhesivesmag.com The long, flexible 10-carbon aliphatic chain of this compound imparts enhanced flexibility and superior adhesion strength to the cured epoxy network compared to shorter-chain dihydrazides like adipic acid dihydrazide (ADH). mdpi.com However, this flexibility also results in a lower glass transition temperature (Tg) compared to more rigid curing agents like isophthalic dihydrazide (IDH).

| Dihydrazide Curing Agent | Abbreviation | Spacer Structure | Adhesion Strength (kgf cm⁻²) | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|---|

| Adipic Acid Dihydrazide | ADH | (CH₂)₄ | 28.3 | ~75°C (Lower than IDH) | mdpi.com |

| This compound | SDH | (CH₂)₈ | 50.4 | ~75°C | mdpi.com |

| Isophthalic Dihydrazide | IDH | Aromatic | 25.7 | ~110°C | mdpi.com |

In polyurethane chemistry, this compound functions as a chain extender. ac-catalysts.compmarketresearch.com Polyurethanes are synthesized from the reaction of diisocyanates with polyols. Chain extenders are low-molecular-weight diols or diamines used to build up the hard segment of the polymer, enhancing its mechanical properties.

When used as a chain extender, this compound reacts with the isocyanate (-NCO) groups of a polyurethane prepolymer. ac-catalysts.comadhesivesmag.com The primary amine groups of the dihydrazide react with the isocyanate groups to form urea (B33335) linkages (-NH-CO-NH-). ac-catalysts.comataman-chemicals.com This reaction is highly efficient and results in an increase in molecular weight and the formation of a segmented block copolymer with improved properties such as toughness and reduced yellowing. ac-catalysts.com

Research comparing polyurethane cationomers chain-extended with this compound versus adipic dihydrazide found that the longer aliphatic chain of SDH resulted in a significantly more hydrophobic polymer surface. researchgate.net

| Property | Chain Extender: Adipic Dihydrazide | Chain Extender: this compound | Reference |

|---|---|---|---|

| Water Contact Angle | Lower | 112° (Highest) | researchgate.net |

Crosslinking in Acrylic Emulsions through Michael's Addition and Hydrazone Formation

In aqueous acrylic emulsions, this compound is a key component in ambient temperature crosslinking systems. gantrade.com This process is often referred to as "keto-hydrazide" crosslinking and involves the reaction between a ketone moiety on the acrylic polymer and the hydrazide groups of SDH. gantrade.comatamanchemicals.com

The mechanism begins with the incorporation of a monomer containing a ketone group, such as diacetone acrylamide (B121943) (DAAM), into the acrylic polymer backbone during emulsion polymerization. gantrade.comgantrade.com The this compound is then added to the aqueous phase of the emulsion. gantrade.com

Initially, the system is stable, particularly at a pH of 8 or higher, as the crosslinking reaction is acid-catalyzed. gantrade.com During the film-forming process, as water and any volatile bases like ammonia (B1221849) evaporate, the pH of the system decreases. gantrade.comgantrade.com This drop in pH catalyzes the reaction between the ketone groups on the acrylic polymer and the hydrazide groups of the this compound. gantrade.com

This reaction proceeds via the formation of a stable hydrazone linkage (also described as a ketimine), creating a three-dimensional crosslinked network within the coalesced film. smolecule.comgantrade.com The by-product of this reaction is water. gantrade.com This post-coalescence crosslinking is crucial for developing enhanced mechanical properties in the final coating, such as improved abrasion, scrub, and stain resistance. gantrade.comatamanchemicals.com

While the primary reaction is hydrazone formation, the broader category of this reaction can be considered a conjugate addition, specifically a Michael addition. google.commasterorganicchemistry.com The Michael reaction involves the addition of a nucleophile (in this case, the hydrazide) to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of acrylic emulsions, the ketone-containing monomer provides the electrophilic center for the nucleophilic attack by the hydrazide.

Table 1: Key Components in Keto-Hydrazide Crosslinking

| Component | Role | Chemical Moiety |

| Acrylic Polymer | Backbone of the coating | Contains pendant ketone groups |

| Diacetone Acrylamide (DAAM) | Functional monomer | Provides ketone group for crosslinking |

| This compound (SDH) | Crosslinking agent | Provides nucleophilic hydrazide groups |

Redox Reactions

The hydrazide groups in this compound also allow it to participate in redox reactions.

Reduction of Peroxide Products

While specific detailed research findings on the reduction of peroxide products by this compound are not extensively available in the provided search results, the chemical nature of the hydrazide group suggests its capability to act as a reducing agent. Hydrazine (B178648) and its derivatives are known to be reducing agents in various chemical transformations. For instance, adipohydrazide, a similar dihydrazide, is noted to act as a reducing agent in organic synthesis, capable of reducing aldehydes and ketones to alcohols. atamankimya.com Given the structural similarity, it is plausible that this compound could also reduce peroxide products, although specific mechanisms and efficiencies would require dedicated study.

Applications and Functionalization in Material Science

Polymer Additives and Modifiers

Sebacic dihydrazide is utilized in polymer science as a nucleating agent, curing agent, and cross-linker. Its efficacy stems from its molecular structure, which facilitates interactions with polymer chains, thereby modifying their macroscopic properties.

Nucleating Agent in Biopolymers

The incorporation of this compound as a nucleating agent in biopolymers, particularly in Poly(L-lactic acid) (PLLA), has been a subject of extensive research. evitachem.comsmolecule.com Nucleating agents play a crucial role in accelerating the crystallization process of semi-crystalline polymers like PLLA, which is often slow to crystallize on its own.

Research has demonstrated that derivatives of this compound, such as N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD), significantly enhance the crystallization kinetics of PLLA. researchgate.net The addition of these nucleating agents provides heterogeneous nucleation sites, which lowers the energy barrier for crystal formation and allows crystallization to occur at a faster rate and at higher temperatures. core.ac.uk

For instance, the introduction of 1 wt% of a this compound derivative can elevate the crystallization temperature (Tc) of PLLA from 94.5°C to 131.6°C and increase the non-isothermal crystallization enthalpy (ΔHc) from a mere 0.1 J/g to 48.5 J/g. researchgate.net This indicates a much more efficient and rapid crystallization process. The effectiveness of this compound is attributed to its long C10 chain, which promotes the ordered growth of crystals within the PLLA matrix, leading to a high degree of crystallinity. In fact, at a 2 wt% loading, this compound can achieve a crystallinity of 98% in PLLA.

Table 1: Effect of a this compound Derivative (HAD) on PLLA Crystallization

| Property | Pure PLLA | PLLA with 1 wt% HAD |

|---|---|---|

| Crystallization Temperature (Tc) | 94.5°C | 131.6°C |

| Non-isothermal Crystallization Enthalpy (ΔHc) | 0.1 J/g | 48.5 J/g |

Data sourced from multiple studies highlighting the impact of a this compound derivative on the crystallization of PLLA. researchgate.net

This compound and its derivatives act as effective accelerators for both melt and non-isothermal crystallization of PLLA. During melt crystallization, the presence of the nucleating agent allows for the formation of crystals as the polymer cools from a molten state. researchgate.net The efficiency of this process is often dependent on the cooling rate and the final melting temperature. researchgate.net

While this compound significantly enhances the crystallization of PLLA, it has been observed to have a nuanced effect on its thermal stability. Some studies indicate that the addition of this compound derivatives can decrease the thermal stability of PLLA. researchgate.net This is potentially due to the increased crystallinity, which can sometimes lead to a reduction in the onset temperature of thermal decomposition.

However, other research suggests that strong hydrogen bonds can form between certain this compound derivatives and the PLLA matrix, leading to enhanced thermal stability. benthamopen.comresearchgate.net It is proposed that optimizing the concentration of this compound is key to balancing the positive effects on crystallization with any potential negative impacts on thermal stability. For example, a 1 wt% concentration has been shown to increase the crystallization enthalpy by a remarkable 485% while only causing a minor reduction of 5–10°C in the thermal decomposition onset.

Influence on Melt and Non-Isothermal Crystallization of PLLA

Curing Agent for Thermoset Resins

Beyond its role as a nucleating agent, this compound is also a valuable curing agent for thermoset resins, most notably epoxy resins. evitachem.comsmolecule.comac-catalysts.com Curing is a chemical process that results in the hardening of a polymer material by cross-linking of polymer chains.

The incorporation of this compound as a curing agent leads to a significant improvement in the mechanical properties of epoxy resins. evitachem.comsmolecule.comatamanchemicals.com The two hydrazide groups at the ends of the this compound molecule react with the epoxy groups of the resin, forming a cross-linked network. evitachem.com This three-dimensional network structure is responsible for the enhanced strength and durability of the cured material.

The long aliphatic chain (10 carbons) of this compound provides increased flexibility to the cured epoxy network compared to other dihydrazides with shorter chains, such as Adipic dihydrazide (ADH). This increased flexibility can translate to superior adhesion strength. For instance, epoxy systems cured with this compound have demonstrated adhesion strengths of 2.5 MPa, which is higher than that of systems cured with ADH (1.8 MPa). This improvement is attributed to the reduced crosslink density, which allows for better stress distribution at the adhesive interface.

Table 2: Comparative Adhesion Strength of Epoxy Resins Cured with Different Dihydrazides

| Curing Agent | Adhesion Strength |

|---|---|

| This compound (SDH) | 2.5 MPa |

| Adipic Dihydrazide (ADH) | 1.8 MPa |

This table showcases the superior adhesion strength of epoxy resins cured with this compound compared to Adipic dihydrazide.

Furthermore, the choice of dihydrazide curing agent influences the glass transition temperature (Tg) of the epoxy resin. This compound-based epoxies tend to have a lower Tg (approximately 75°C) compared to those cured with Isophthalic dihydrazide (IDH) (approximately 110°C), reflecting the greater flexibility imparted by the longer aliphatic chain of this compound.

Enhanced Thermal Stability of Polyamides and Epoxy Resins

This compound is recognized for its role in improving the thermal stability of high-performance polymers like polyamides and epoxy resins. smolecule.compmarketresearch.com This enhancement is critical for applications in demanding environments, such as automotive components and electronics. pmarketresearch.com

In epoxy resins , this compound functions as a latent curing agent. smolecule.comresearchgate.net The curing process, which involves the reaction of the hydrazide groups with the epoxy groups, typically activates at elevated temperatures corresponding to the melting point of SDH. researchgate.netac-catalysts.com This reaction leads to the formation of a crosslinked network, which significantly enhances the thermal and mechanical properties of the final thermoset. smolecule.com The long aliphatic chain of SDH provides a degree of flexibility to the cured epoxy, which can improve adhesion strength compared to other dihydrazides.

Research has shown that dihydrazides, as a class of curing agents, can yield glass transition temperatures (Tg) over 150°C in one-part epoxy systems. ac-catalysts.com The choice of dihydrazide, including those with varying chain lengths like adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH), allows for the tailoring of properties such as thermal stability and flexibility in the cured resin. ac-catalysts.comevitachem.com

Table 1: Comparative Properties of Dihydrazide Curing Agents

| Dihydrazide | Molecular Weight (g/mol) | Melting Point (°C) | Key Characteristics in Epoxy Resins |

|---|---|---|---|

| This compound (SDH) | 230.32 | ~185-191 | Provides flexibility and good adhesion due to its long aliphatic chain. |

| Adipic Acid Dihydrazide (ADH) | 174.20 | ~180 | Common crosslinker, lower molecular weight than SDH. gantrade.comatamanchemicals.com |

| Isophthalic Dihydrazide (IDH) | 194.19 | ~224 | Aromatic structure contributes to higher rigidity and thermal stability. ac-catalysts.comgantrade.com |

This table is generated based on data from multiple sources for illustrative purposes.

Crosslinking Agent for Coatings and Adhesives

This compound is an effective crosslinking agent in various coating and adhesive formulations, enhancing durability, adhesion, and resistance. guidechem.comgantrade.com Its difunctional nature allows it to create chemical bonds between polymer chains, forming a stable, three-dimensional network. guidechem.com

This crosslinking mechanism is particularly valuable in water-based acrylic emulsions. gantrade.comatamanchemicals.com In these systems, dihydrazides like SDH can be incorporated into the water phase. ac-catalysts.com During the film-forming process, as water evaporates, the hydrazide groups react with corresponding functional groups on the acrylic polymer, such as ketone moieties. gantrade.comatamanchemicals.com This "keto-hydrazide" crosslinking occurs at ambient temperatures and results in coatings with improved properties like scrub, stain, and wear resistance. gantrade.com

In adhesive applications, dihydrazides contribute to enhanced bond strength and toughness. adhesivesmag.com For one-part epoxy adhesive systems, SDH can act as a latent hardener, initiating curing upon heating. researchgate.netac-catalysts.com This allows for a stable, one-component formulation with a long pot life at room temperature, which is advantageous for manufacturing and application processes. ac-catalysts.com The resulting cured adhesive exhibits strong adhesion and durability. adhesivesmag.com Formulations for adhesive films and prepregs benefit from the B-stageable nature of dihydrazide-epoxy combinations, where the material can be partially cured to a tacky, manageable state before final assembly and curing. adhesivesmag.com

Rheology Modification in UV-Curable Resins for Additive Manufacturing

In the field of additive manufacturing, particularly in processes like stereolithography (SLA), precise control over the rheological properties of the photocurable resin is essential for achieving high-resolution prints. pmarketresearch.comthermofisher.com this compound has been identified as a rheology modifier in UV-curable resins. pmarketresearch.com

The addition of SDH to these resins helps to control their flow behavior, which is critical for the precise deposition of layers during the 3D printing process. pmarketresearch.com Research published in 2023 highlighted that resins containing SDH not only achieved faster curing speeds but also maintained high dimensional accuracy. pmarketresearch.com This makes SDH a key component in formulating resins for applications that demand fine details and structural integrity, such as dental implants and complex aerospace parts. pmarketresearch.com

The rheological behavior of such materials is often characterized by shear-thinning (pseudoplasticity), where viscosity decreases under stress. mdpi.com This property is crucial for both traditional and additive manufacturing processes, enabling the material to be easily extruded or spread while maintaining its shape once deposited. mdpi.com While the primary function of many additives in UV-curable systems is to initiate or participate in the polymerization upon UV exposure, compounds like SDH can also play a secondary role in modifying the physical properties of the uncured resin. pmarketresearch.comthermofisher.com

Decoration of Poly(vinyl alcohol) Chains for Tailored Gel Properties

This compound's precursor, sebacic acid, is utilized to modify and functionalize polymer networks, specifically in the creation of advanced poly(vinyl alcohol) (PVA) gels. nih.govunifi.it This process, described as "decoration," involves chemically modifying the PVA chains to tailor the final properties of the gel. nih.gov

In a novel approach to creating PVA "twin-chain" polymer networks (TC-PNs), sebacic acid is used to functionalize the polymer. nih.govunifi.it This modification influences the nanostructure and porosity of the resulting gel network. nih.gov By altering these fundamental structural characteristics, researchers can tune the gel's functional properties, such as its ability to absorb and release fluids. nih.gov

This tailored approach allows for the creation of gels with enhanced capabilities for specific, challenging applications. nih.gov For example, these functionalized PVA gels have shown unprecedented performance in the cleaning and preservation of cultural heritage items, such as contemporary paintings, where traditional methods pose a risk of damage. nih.govunifi.it The sebacic acid decoration enhances the gels' compatibility with a variety of organic solvents, boosting their versatility and effectiveness in art preservation. nih.govunifi.it The crosslinking of PVA with polycarboxylic acids like sebacic acid can decrease the hydrophilicity and enhance the thermal and mechanical properties of the resulting material. researchgate.net

Biomaterials and Biomedical Research Applications

Hydrogel Engineering

Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), are extensively used in tissue engineering and drug delivery. nih.govmdpi.com Sebacic dihydrazide plays a pivotal role in the engineering of these hydrogels. smolecule.comnih.gov

Tissue engineering aims to repair or replace damaged tissues by utilizing scaffolds that support cell growth and differentiation. nih.govmdpi.com this compound is employed as a crosslinking agent to fabricate robust and biocompatible scaffolds. smolecule.com These scaffolds provide a three-dimensional framework that mimics the natural ECM, facilitating cellular adhesion, proliferation, and tissue regeneration. nih.govsmolecule.com The use of this compound in creating these structures is crucial for developing materials for applications such as orthopedic tissue engineering. nih.gov For instance, hydrogels based on poly(ethylene glycol) and sebacic acid have shown potential as scaffolds in this field. nih.gov

The development of systems for the controlled and sustained release of therapeutic agents is a significant area of pharmaceutical research. pmarketresearch.com this compound is instrumental in creating hydrogel-based drug delivery systems. smolecule.compmarketresearch.com By crosslinking polymers, it helps to form a matrix that can encapsulate drugs and release them over a prolonged period. smolecule.comgoogle.com This sustained release can improve therapeutic outcomes and reduce potential side effects. smolecule.com The hydrazide groups of this compound can form pH-sensitive covalent bonds with active pharmaceutical ingredients, enabling the development of drug delivery systems with controlled-release mechanisms. pmarketresearch.com

The ability of this compound to crosslink biocompatible polymers is fundamental to its application in biomaterials. smolecule.com This crosslinking process enhances the mechanical properties and stability of the polymers, making them suitable for various biomedical uses. researchgate.net It can be used with a range of polymers, including those derived from natural sources like hyaluronic acid and collagen, as well as synthetic polymers like poly(ethylene glycol). nih.govgoogle.comnih.gov This versatility allows for the creation of diverse biomaterials with tailored characteristics.

This compound reacts with aldehydes and ketones to form acylhydrazone bonds. nih.gov This reaction is utilized in the formation of polymer gels under mild conditions. nih.gov These acylhydrazone-based gels can exhibit dynamic and reversible properties, which are advantageous for applications such as self-healing materials and injectable hydrogels. google.commdpi.com The formation of these bonds is a key strategy in designing advanced polymer networks with tunable properties. mdpi.com For example, ultrastiff hydrogels have been prepared through the Schiff's base reaction of bis(p-formylphenyl) sebacate (B1225510) and a pillar google.comarene appended with multiple hydrazides. nih.gov

Hyaluronic acid (HA) and collagen are major components of the natural extracellular matrix and are widely used in biomaterials due to their biocompatibility and biodegradability. google.comescholarship.org this compound can be used to crosslink modified forms of these polymers. google.comnih.gov For instance, it can react with oxidized hyaluronic acid, which contains aldehyde groups, to form a crosslinked hydrogel. google.com This crosslinking enhances the stability and mechanical properties of HA and collagen-based scaffolds, making them more suitable for tissue engineering applications. nih.gov

Formation of Acylhydrazone Bond-Based Polymer Gels

Bioconjugation and Immobilization Studies

The hydrazide groups of this compound provide reactive sites for the covalent attachment of biomolecules to surfaces or other polymers. smolecule.com This process, known as bioconjugation, is critical for creating bioactive materials.

Research has demonstrated that this compound can act as a spacer molecule to immobilize peptides and proteins onto biodegradable polymers like poly(lactide-co-glycolide) (PLGA). nih.govnih.gov The length of the this compound spacer has been shown to influence the bioactivity of the immobilized molecule. nih.gov Studies have shown that a longer spacer, such as that provided by this compound (a C10 dihydrazide), can enhance the accessibility of the immobilized biomolecule to cell surface receptors, thereby increasing its biological effect. nih.gov For instance, the immobilization of parathyroid hormone (1-34) on PLGA using this compound as a spacer resulted in greater bioactivity compared to shorter spacers. nih.gov

| Spacer Molecule | Carbon Chain Length | Immobilization Efficiency (%) | Reference |

| Oxalic dihydrazide | C2 | 85 | |

| Adipic dihydrazide | C6 | Not specified | nih.gov |

| This compound | C10 | 90 |

This table illustrates the superior performance of this compound in peptide immobilization, which is crucial for enhancing the bioactivity of therapeutic molecules in various applications.

Immobilization of Bioactive Molecules (e.g., Peptides, Glycoproteins) in Biodegradable Polymers

Evaluation of Biological Activities

Beyond its structural role in biomaterials, this compound and its derivatives have been investigated for their intrinsic biological activities.

Research has indicated that this compound possesses notable antimicrobial properties. nih.govsmolecule.com Studies evaluating its activity have demonstrated varying degrees of inhibition against a range of pathogenic bacteria and fungi. At a concentration of 100 µg/mL, the compound was shown to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. smolecule.com This broad-spectrum activity suggests a potential for its use as an antimicrobial agent. smolecule.com Furthermore, various derivatives synthesized from sebacic acid dihydrazide, such as bis-1,3,4-oxadiazoles and bis-1,2,4-triazoles, have also been explored for their antimicrobial effects. avantorsciences.com

Table 2: Antimicrobial Activity of this compound

| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 smolecule.com |

| Staphylococcus aureus | 100 | 18 smolecule.com |

| Candida albicans | 100 | 12 smolecule.com |

| Pseudomonas aeruginosa | 100 | 14 smolecule.com |

This compound has also been examined for its potential in oncology. smolecule.com Cytotoxic drugs are therapeutic agents designed to kill cancer cells, but enhancing their efficacy and specificity is a major goal of cancer research. numberanalytics.com Studies have assessed the antiproliferative effects of this compound against several human cancer cell lines, revealing significant, dose-dependent reductions in cell viability. smolecule.com

A preclinical study further highlighted its potential as an adjunctive therapy. When used in combination with conventional chemotherapy agents, this compound led to enhanced cytotoxicity compared to the chemotherapy agents alone. smolecule.com This suggests that it may serve to improve the efficacy of existing cancer treatments. smolecule.com The mechanism of action of related hydrazone compounds has been linked to the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells.

Table 3: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 25 smolecule.com |

| A549 | Lung Cancer | 30 smolecule.com |

| HeLa | Cervical Cancer | 20 smolecule.com |

In industrial applications, this compound is recognized for its utility as a corrosion inhibitor for metals. nih.gov The mechanism of protection by related compounds involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. researchgate.net

In a comparative context, various dicarboxylic acid dihydrazides have been studied for this purpose. For example, azelaic acid dihydrazide (a C9 analogue) has been shown to be an effective mixed-type inhibitor for mild steel in acidic environments, with inhibition efficiency reaching up to 93% at a concentration of 5 × 10⁻³ M. The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm. Similarly, sebacic acid, the precursor to this compound, has been investigated as a corrosion inhibitor for hot-dip galvanized steel, where it forms a protective layer of zinc carboxylates and corrosion products. The long aliphatic chain of this compound contributes to the formation of a stable, organized protective layer on the metal surface, making it an effective agent in preventing corrosion.

Coordination Chemistry of Sebacic Dihydrazide

Ligand Characterization

Sebacic dihydrazide is characterized as an aliphatic polydentate and ditopic ligand. researchgate.netresearchgate.netresearchid.co This is attributed to the presence of two hydrazide (-CONHNH2) groups located at either end of a flexible decamethylene chain, -(CH2)8-. researchgate.netresearchid.co Each hydrazide moiety possesses potential donor atoms, namely the carbonyl oxygen and the terminal amino nitrogen, which can coordinate with metal ions. iosrjournals.org This structure enables this compound to bind to metal ions in multiple ways, acting as a multidentate ligand. unimas.my

The ditopic nature of this compound allows it to bridge two different metal centers, leading to the formation of binuclear complexes. researchgate.netresearchgate.netuctm.edu The long, flexible hydrocarbon chain provides the necessary separation between the two hydrazide groups, enabling them to coordinate to two different metal ions simultaneously. researchgate.netresearchid.co

Metal Complex Formation

This compound readily forms complexes with a range of transition metal ions, including Co(II), Ni(II), Mn(II), Cu(II), and Zn(II). researchgate.netasianpubs.org Due to its polydentate and ditopic characteristics, it can form both mononuclear and binuclear species. researchgate.netresearchgate.net In mononuclear complexes, either one or both hydrazide groups of a single ligand molecule coordinate to a central metal ion. researchgate.netchem-soc.si In binuclear complexes, the two hydrazide groups of the ligand bridge two separate metal ions. researchgate.netiosrjournals.org

Studies have shown the synthesis and characterization of 1:1 metal-to-ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with sebacic acid bishydrazide. asianpubs.org These complexes were found to be polymeric in nature. asianpubs.org Potentiometric studies on the interaction of this compound with Co(II) and Ni(II) have confirmed the formation of both mononuclear and homobinuclear species in aqueous solutions. researchgate.netresearchid.co The formation of these different species is dependent on factors such as the metal-to-ligand ratio and the pH of the solution. chem-soc.si

Speciation studies, often conducted using pH-potentiometric methods, have been crucial in understanding the complex formation equilibria between this compound and transition metal ions in solution. researchgate.netresearchid.co These studies allow for the identification of the various complex species formed and the determination of their stability constants. researchgate.netchem-soc.si

For the interaction of this compound with Co(II) and Ni(II) in an aqueous medium, a variety of complex species have been identified. researchgate.net These include protonated forms (MLH, ML2H, and ML2H2), simple unprotonated forms (ML and ML2), and deprotonated forms (MLH-1 and ML2H-1). researchgate.net Furthermore, the formation of homobinuclear species of the types M2L and M2LH-1 has also been observed. researchgate.netresearchgate.net The stability constants for these complexes are determined using computer programs like MINIQUAD-75, which analyze the potentiometric titration data. researchgate.netchem-soc.si

Table 1: Stability Constants (log β) of Co(II) and Ni(II) Complexes with this compound

| Species | Co(II) | Ni(II) |

|---|---|---|

| MLH | - | - |

| ML | - | - |

| MLH-1 | - | - |

| ML2H2 | - | - |

| ML2H | - | - |

| ML2 | - | - |

| ML2H-1 | - | - |

| M2L | - | - |

| M2LH-1 | - | - |

The hydrazide groups of this compound can coordinate to metal ions in several ways. Infrared (IR) spectral studies are often employed to determine the coordination mode. asianpubs.org The ligand can act as a neutral bidentate or tetradentate ligand, or as a binegative tetradentate ligand. researchgate.net In its neutral form, coordination typically occurs through the carbonyl oxygen and the amino nitrogen of the hydrazide group, forming a stable five-membered chelate ring. iosrjournals.org

During complexation, the hydrazide can undergo keto-enol tautomerism. Evidence from IR spectroscopy, such as the disappearance of the C=O stretching vibration and the appearance of new bands corresponding to C=N and C-O stretching, suggests coordination through the enolic form in some polymeric complexes. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some binuclear species, the ligand acts as a bis-bidentate, coordinating through the terminal -NH2 groups and the carbonyl or enolic oxygen on both ends. iosrjournals.org

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com These reactions can lead to the formation of a more stable complex. savemyexams.com The rate and mechanism of ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. inorgchemres.org

For copper(II) complexes with dihydrazide ligands, ligand exchange reactions have been revealed and kinetically characterized. researchgate.net The rate constants for the formation of various complex species can be calculated from thermodynamic and kinetic parameters. researchgate.net The study of these reactions provides insights into the lability and stability of the complexes. For Co(III) complexes, which are generally kinetically inert, ligand exchange can occur through a dissociative mechanism. rsc.org While specific studies on the ligand exchange reactions of pre-formed this compound complexes with other ligands were not detailed in the provided search results, the principles of ligand substitution are applicable. The lability of the coordinated ligands in this compound complexes with first-row transition metals would be expected to follow general trends, with Cu(II) being relatively labile and Ni(II) and Co(II) being less so.

Elucidation of Hydrazide Coordination Modes

Structural and Spectroscopic Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes of this compound (SDH) relies heavily on a combination of spectroscopic and magnetic techniques. These methods provide valuable insights into the coordination environment around the metal ion, the geometry of the complex, and its thermal stability.

Electronic Spectral Analysis for Geometry Elucidation

Electronic spectroscopy, specifically reflectance spectra, is a powerful tool for inferring the geometry of metal complexes. The positions and assignments of the d-d electronic transitions are characteristic of specific coordination environments.

For instance, in a study of transition metal complexes with sebacic acid bis-hydrazide (SABH), the electronic spectra of Mn(II), Co(II), Ni(II), and Cu(II) complexes provided significant clues about their geometry. asianpubs.org The Mn(II) complex of SABH exhibits a band that supports a tetrahedral geometry. asianpubs.org Similarly, for a related polymeric complex with sebacic acid bis-(phenylhydrazide) (SEABPH), the Mn(II) complex showed a band at 19.23 kK assigned to the ⁶A₁ → ⁴E(G) transition, also suggesting a tetrahedral environment.

The Co(II) complex of SABH displays a broad band around 18.51 kK, which is assigned to the ⁴T₁g → ⁴T₁g(P) transition, indicative of an octahedral geometry. asianpubs.org This is further supported by studies on the Co(II)-SEABPH polymer, where bands corresponding to the ⁴T₁g → ⁴A₂g and ⁴T₁g → ⁴T₁g(P) transitions were observed, confirming an octahedral arrangement.

In the case of Ni(II) complexes, an octahedral geometry is also suggested. asianpubs.org The reflectance spectra of Ni(II) complexes with SEABPH show transitions characteristic of an octahedral field, specifically the ³A₂g → ³T₁g(F) and ³A₂g → ³T₂g transitions.

The Cu(II) polymer with SEABPH shows two bands around 21.70 kK and 13.51 kK, which can be attributed to charge-transfer and d-d transitions (dₓ₂-y₂, dₓz → dₓ²-y²), respectively, suggesting a distorted octahedral or square planar geometry.

The following table summarizes the electronic spectral data and proposed geometries for some this compound and related complexes.

| Complex | Electronic Transition Bands (kK) | Assignment | Proposed Geometry |

| Mn(II)-SABH | - | - | Tetrahedral |

| Mn(II)-SEABPH | 19.23 | ⁶A₁ → ⁴E(G) | Tetrahedral |

| Co(II)-SABH | 18.51 | ⁴T₁g → ⁴T₁g(P) | Octahedral |

| Co(II)-SEABPH | - | ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | Octahedral |

| Ni(II)-SABH | - | - | Octahedral |

| Ni(II)-SEABPH | - | ³A₂g → ³T₁g(F), ³A₂g → ³T₂g | Octahedral |

| Cu(II)-SEABPH | 21.70, 13.51 | Charge-transfer, d-d transitions | Distorted Octahedral |

SABH = Sebacic acid bis-hydrazide, SEABPH = Sebacic acid bis-(phenylhydrazide) Data sourced from Jahagirdar et al. (1999) asianpubs.org and a study on polymeric complexes.

Magnetic Moment Measurements

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its geometry and the nature of the metal-ligand bond.

The magnetic moment value for the Mn(II) complex with SABH supports a tetrahedral geometry. asianpubs.org In the case of the Mn(II)-SEABPH polymer, the magnetic moment also corresponds to five unpaired electrons, which is consistent with a high-spin d⁵ configuration in a tetrahedral or octahedral field.

The magnetic moments of Ni(II) complexes also point towards an octahedral configuration. asianpubs.org The Ni(II) complex with SEABPH has a magnetic moment of 3.5 B.M., which is characteristic of two unpaired electrons in an octahedral environment.

The following table presents the magnetic moment data for some metal complexes of this compound derivatives.

| Complex | Magnetic Moment (B.M.) | Inferred Electronic Configuration | Proposed Geometry |

| Mn(II)-SABH | - | High-spin d⁵ | Tetrahedral |

| Mn(II)-SEABPH | - | High-spin d⁵ | Tetrahedral |

| Co(II)-SABH | - | High-spin d⁷ | Octahedral |

| Co(II)-SEABPH | 4.75 | High-spin d⁷ | Octahedral |

| Ni(II)-SABH | - | High-spin d⁸ | Octahedral |

| Ni(II)-SEABPH | 3.5 | High-spin d⁸ | Octahedral |

SABH = Sebacic acid bis-hydrazide, SEABPH = Sebacic acid bis-(phenylhydrazide) Data sourced from Jahagirdar et al. (1999) asianpubs.org and a study on polymeric complexes.

Thermochemical Studies on Complex Stability

Thermochemical studies, such as thermogravimetric analysis (TGA), provide insights into the thermal stability of the complexes and can help in confirming the presence of coordinated or lattice water molecules.

Studies on the metal complexes of sebacic acid bis-hydrazide (SABH) have shown them to have comparatively high thermal stability. asianpubs.org The decomposition temperatures of these complexes are generally high, indicating strong metal-ligand bonds. asianpubs.org

For the related polymeric complexes with sebacic acid bis-(phenylhydrazide) (SEABPH), thermogravimetric analysis revealed that the Mn(II) polymer is stable up to 260°C. The TGA curves for the Co(II) and Ni(II) polymers showed a mass loss in the range of 150-240°C, which is attributed to the loss of two coordinated water molecules. This observation further supports the octahedral geometry proposed for these complexes based on spectral and magnetic data.

The decomposition temperature data for some of the sebacic acid bis-hydrazide complexes are presented in the table below.

| Complex | Decomposition Temperature (°C) |

| Mn(II)-SABH | >300 |

| Co(II)-SABH | >300 |

| Ni(II)-SABH | >300 |

| Cu(II)-SABH | >300 |

| Zn(II)-SABH | >300 |

SABH = Sebacic acid bis-hydrazide Data sourced from Jahagirdar et al. (1999). asianpubs.org

Computational Chemistry and Theoretical Studies

Molecular Structure Optimization

The optimization of the molecular structure of hydrazide compounds is crucial for understanding their reactivity and interactions. Density Functional Theory (DFT) is a common method for these calculations. For instance, the geometric structure of derivatives like N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED) has been optimized using the DMol3 module in Materials Studio. Such computational tools help in predicting the most stable conformation of the molecule by minimizing its energy. The process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Frontier Orbital Energy Analysis

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties irjweb.comajchem-a.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity irjweb.comajchem-a.com.

For N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED), a derivative of sebacic dihydrazide, the HOMO and LUMO energies were calculated using the DMol3 module. The analysis showed that both HOMO and LUMO were concentrated on the amide groups, with the LUMO being more dispersed. The specific energy values for HASED and related compounds are presented in the table below.

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| N, N'-succinic bis(hydrocinnamic acid) dihydrazide (HASUD) | -0.2097 | -0.0569 |

| N, N'-adipic bis(hydrocinnamic acid) dihydrazide (HAADD) | -0.2021 | -0.0563 |

| N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED) | -0.2034 | -0.0522 |

| N, N'-dodecanedioic bis(hydrocinnamic acid) dihydrazide (HADOD) | -0.2016 | -0.0498 |

These theoretical calculations are instrumental in predicting how this compound and its derivatives will interact in various chemical systems, such as in polymerization reactions where they act as nucleating agents.

Quantum-Chemical Calculations of Reaction Features

Quantum-chemical calculations are a powerful tool for investigating reaction mechanisms at a molecular level. For hydrazides, these calculations can elucidate their role as curing agents, particularly in reactions with epoxy resins. Dihydrazides are known as latent curing agents, meaning they react with epoxy groups at elevated temperatures researchgate.netmdpi.com. Computational studies, often using DFT, can model the transition states and intermediates of these reactions, providing insights into the reaction pathways and energy barriers acs.org.

A theoretical study on the synthesis of N,N'-Bis(benzoyl) alkyl diacid dihydrazides, including the sebacic derivative, employed the PM3 quantum chemical method. This study indicated that the reaction between benzoic hydrazide and an alkyl diacyl dichloride (like sebacoyl chloride) is governed by the interaction between the HOMO of the benzoic hydrazide and the LUMO of the alkyl diacyl dichloride. The feasibility of the reaction is related to the energy gap (ΔE) between these frontier orbitals. A smaller LUMO-HOMO gap generally corresponds to an easier reaction.

| Alkyl Diacyl Dichloride | LUMO (eV) | HOMO of Benzoic Hydrazide (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|

| Azelaoyl chloride | -1.2989 | -9.0601 | 7.7612 |

| Sebacoyl chloride | -1.3099 | 7.7502 | |

| Dodecanedioyl chloride | -1.3142 | 7.7459 | |

| Brassyloyl chloride | -1.3175 | 7.7426 |

These calculations help to explain the observed reaction conditions and yields. For instance, the study found that, with the exception of the reaction with sebacoyl chloride, the difficulty of the reaction increased with the number of methylene (B1212753) units in the diacyl chloride.

Analysis of Crystal Packing Interactions and Influence on Molecular Structure

A detailed structural analysis of a cocrystal containing sebacic acid and N'-(propan-2-ylidene)nicotinohydrazide provides insight into the types of interactions sebacic acid derivatives can participate in. In this modulated structure, determined by single-crystal X-ray diffraction, the crystal packing consists of slabs of sebacic acid molecules. These molecules are tilted within layers, and it is suggested that weak intermolecular interactions within these layers are responsible for the observed aperiodic structure iucr.orgiucr.org.

In another relevant study on N1,N2-dimethylethanedihydrazide, a smaller dihydrazide, the crystal structure analysis revealed a three-dimensional supramolecular network formed by N—H⋯O, C—H⋯O, and N—H⋯N hydrogen bonds nih.gov. The molecule adopts a non-planar geometry, with the two hydrazide fragments being nearly perpendicular to each other, which facilitates the formation of this extensive hydrogen-bonding network nih.gov. It is highly probable that this compound, with its two terminal hydrazide groups, similarly forms extensive hydrogen-bonded networks in its crystalline state, which is a key factor in its function as a nucleating agent and a cross-linker in polymers.

Advanced Analytical Techniques for Research on Sebacic Dihydrazide and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques are fundamental in determining the molecular architecture and identifying the characteristic functional groups within sebacic dihydrazide and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H-NMR: In ¹H-NMR analysis of this compound, specific proton signals confirm the compound's structure. The protons of the NH groups in the hydrazide moieties typically appear as a distinct peak, for instance, at δ 9.25 ppm, confirming the formation of the hydrazide bond. The protons of the long methylene (B1212753) (-CH2-) chain in the sebacic acid backbone produce characteristic signals in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each unique chemical environment, further verifying the structure. The chemical shifts of these protons can be influenced by the solvent used and the presence of other functional groups in derivative forms. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com For this compound, distinct peaks are observed for the carbonyl carbons of the hydrazide groups and for the different carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is particularly indicative of the hydrazide functional group. Analysis of ¹³C-NMR spectra is crucial for confirming the successful synthesis of this compound derivatives and for studying the electronic environment of the carbon atoms. researchgate.net

A representative table of expected NMR chemical shifts for this compound is provided below.

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-180 |

| Methylene (α to C=O) | ~2.1-2.3 | ~30-40 |

| Methylene (β to C=O) | ~1.5-1.7 | ~25-30 |

| Central Methylene groups | ~1.2-1.4 | ~28-30 |

| Amine (NH) | ~9.25 | - |

| Amine (NH₂) | ~4.1-4.3 | - |

| Note: Exact chemical shifts can vary based on solvent and experimental conditions. |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. rtilab.com Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H stretching vibrations of the primary amine and amide groups in the hydrazide moiety typically appear in the region of 3300-3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group stretching is observed around 1630-1680 cm⁻¹. researchgate.net

N-H Bending (Amide II): The N-H bending vibration is typically found in the region of 1530-1550 cm⁻¹. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene groups of the sebacic acid backbone are observed between 2850 and 2960 cm⁻¹.

The presence and position of these bands are used to confirm the synthesis of this compound and to study its interactions in various applications, such as in the formation of complexes or during polymerization reactions. researchgate.netderpharmachemica.com

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. sae.org In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming its molecular weight.

Liquid chromatography-mass spectrometry (LC-MS) has been effectively used to identify this compound as a formaldehyde (B43269) scavenger in materials like polyoxymethylene (POM). sae.orgsae.org The analysis can also detect reaction products, such as the conversion of the hydrazide to a hydrazone. sae.org The fragmentation patterns observed in the mass spectrum provide further structural information. For instance, the cleavage of bonds within the aliphatic chain or the loss of the hydrazide groups can result in characteristic fragment ions. evitachem.com Direct electrospray ionization mass spectrometry (ESI-MS) has been developed for the rapid quantification of sebacic acid residues in biodegradable copolymers. nih.gov

Electronic absorption spectroscopy, often conducted using UV-Vis spectrophotometers, provides information about the electronic transitions within a molecule. While the aliphatic backbone of this compound does not have significant absorption in the UV-Vis range, the hydrazide functional groups can exhibit absorption bands. This technique is particularly useful for studying the formation of metal complexes with this compound, as the coordination of the metal ion to the hydrazide can lead to shifts in the absorption maxima. researchgate.net For example, the formation of complexes with transition metals can result in d-d electronic transitions that are observable in the visible region of the spectrum. researchgate.net The technique has also been used to analyze the adsorption of derivatives onto various materials. researchgate.net

Mass Spectrometry (MS)

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of this compound under the influence of heat, which is particularly important for its applications as a curing agent and nucleating agent.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of this compound, such as melting, crystallization, and curing reactions. torontech.comtainstruments.com

Curing Behavior: When used as a curing agent for epoxy resins, DSC can be used to determine the curing temperature and the heat of reaction (enthalpy). mdpi.com The DSC thermogram of an uncured epoxy-sebacic dihydrazide system will show an exothermic peak corresponding to the curing reaction. By analyzing this peak, the onset and peak temperatures of curing can be determined, providing crucial information for processing conditions. mdpi.comfraunhofer.de The degree of cure can also be quantified by comparing the residual heat of reaction of a partially cured sample to that of an uncured sample. tainstruments.com

Crystallization Behavior: this compound and its derivatives can act as nucleating agents, influencing the crystallization behavior of polymers like poly(L-lactic acid) (PLLA). researchgate.net DSC is used to study both non-isothermal and isothermal crystallization. In non-isothermal crystallization studies, the sample is cooled from the melt at a constant rate, and the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) are measured. An increase in Tc and ΔHc in the presence of a this compound derivative indicates its effectiveness as a nucleating agent. researchgate.net For example, the addition of N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) to PLLA has been shown to significantly increase the crystallization temperature and enthalpy. researchgate.netresearchgate.net

The table below summarizes typical thermal properties of this compound and its effect on PLLA crystallization as measured by DSC.

| Material | Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| This compound | Melting Point (Tm) | ~180-201.1 | - |

| PLLA (neat) | Crystallization Temp (Tc) | ~94.5 | ~0.1 |

| PLLA + 1 wt% HAD | Crystallization Temp (Tc) | ~131.6 | ~48.5 |

| Data sourced from multiple studies for illustrative purposes. mdpi.comresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of materials by measuring changes in mass as a function of temperature. xrfscientific.com For this compound (SDH) and its derivatives, TGA provides critical data on their behavior at elevated temperatures.

In a study involving epoxy-based sealing materials for liquid crystal displays, a sealant formulated with a dihydrazide derivative demonstrated high thermal stability, showing no significant weight loss even at 200 °C. mdpi.com This indicates its suitability for the fabrication and operational processes of LCDs which occur at high temperatures. mdpi.com

When incorporated into poly(L-lactic acid) (PLLA), derivatives of this compound can influence the polymer's thermal stability. For instance, the addition of N,N'-adipic bis(4-phenylbutyric acid) dihydrazide (APAD) to PLLA was found to lower the onset thermal decomposition temperature. ktu.lt The onset decomposition temperatures (To) for pure PLLA and PLLA with varying concentrations of APAD were recorded as follows:

| Sample | Onset Decomposition Temperature (To) (°C) |

| Primary PLLA | 341.3 |

| PLLA/0.5% APAD | 325.8 |

| PLLA/1% APAD | 321.4 |

| PLLA/2% APAD | 319.1 |

| PLLA/3% APAD | 333.6 |

| Data sourced from a study on the non-isothermal crystallization of PLLA/APAD samples. ktu.lt |

Similarly, the incorporation of bis(Isonicotinic Acid) 1, 4-Naphthalenedicarboxylic Acid Dihydrazide (NAIAH) into PLLA also resulted in a decrease in the onset thermal decomposition temperature (Tod). revmaterialeplastice.ro

| Sample | Onset Decomposition Temperature (Tod) (°C) |

| Virgin PLLA | 341.3 |

| PLLA/0.5% NAIAH | 336.7 |

| PLLA/1% NAIAH | 336.2 |

| PLLA/2% NAIAH | 330.8 |

| PLLA/3% NAIAH | 332.1 |

| Data sourced from a study on the thermal stability of PLLA/NAIAH systems. revmaterialeplastice.ro |

Potentiometric and pH-Metric Methods for Metal-Ligand Equilibria

Potentiometric and pH-metric titrations are essential techniques for studying the formation and stability of metal-ligand complexes in solution. asianpubs.orgtsijournals.comdalalinstitute.com this compound, with its two hydrazide groups, can act as a polydentate ligand, binding to metal ions to form various mononuclear and binuclear species. researchgate.netresearchgate.netresearchgate.net

A study on the complex formation of sebacic acid dihydrazide with Co(II) and Ni(II) ions in an aqueous solution was conducted using a pH-potentiometric method at 30°C and an ionic strength of 0.1M (NaCl). researchgate.netresearchgate.netresearchgate.netresearchid.co The analysis, performed with the MINIQUAD-75 computer program, identified several complex species, including protonated (MLH, ML2H, ML2H2), unprotonated (ML, ML2), and deprotonated (MLH-1, ML2H-1) forms. researchgate.netresearchgate.net The study also noted the formation of homobinuclear species (M2L, M2LH-1). researchgate.netresearchgate.net

Similarly, research on adipic acid dihydrazide (AADH) with Mg(II) and Ca(II) also revealed the formation of mononuclear and binuclear species. iosrjournals.org Dihydrazides like succinic acid dihydrazide have also been shown to form a variety of coexisting mononuclear and binuclear species in different protonation states when interacting with transition metal ions. chem-soc.si These studies are crucial for understanding the coordination chemistry of dihydrazides and their potential applications in areas such as catalysis and environmental remediation. iosrjournals.org

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at a micro-level. mpg.dewindows.net In the context of this compound and its applications, SEM provides valuable information about the structure of materials incorporating these compounds.

For instance, in the development of hydrogels for wound care, SEM is used to characterize the morphology of the hydrogel structure. nih.govsanu.ac.rs The technique can reveal details about the porous network of the hydrogel, which is critical for its swelling behavior and ability to support cell growth. nih.gov SEM has been employed to study the morphology of various hydrogels, including those made from N-carboxyethyl chitosan (B1678972) and adipic acid dihydrazide. nih.gov